molecular formula C9H12N2O3 B2363831 3-Isobutoxypyrazine-2-carboxylic acid CAS No. 1341898-11-0

3-Isobutoxypyrazine-2-carboxylic acid

Cat. No.: B2363831
CAS No.: 1341898-11-0
M. Wt: 196.206
InChI Key: DMEOVHYJNAVDNC-UHFFFAOYSA-N
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Description

3-Isobutoxypyrazine-2-carboxylic acid: is an organic compound with the molecular formula C9H12N2O3 . It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of an isobutoxy group attached to the pyrazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxypyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with isobutyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial process may also include steps such as distillation and chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutoxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Isobutoxypyrazine-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Pyrazine derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development .

Medicine: The compound’s potential therapeutic applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a promising candidate for further investigation .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique chemical properties make it suitable for various applications, including the manufacture of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 3-Isobutoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities . The exact molecular pathways involved in these effects are still under investigation, but the compound’s ability to modulate enzyme activity is a key factor .

Comparison with Similar Compounds

  • Pyrazine-2-carboxylic acid
  • 3-Methoxypyrazine-2-carboxylic acid
  • 3-Ethoxypyrazine-2-carboxylic acid

Comparison: Compared to other pyrazine derivatives, 3-Isobutoxypyrazine-2-carboxylic acid is unique due to the presence of the isobutoxy group. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity.

Properties

IUPAC Name

3-(2-methylpropoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(2)5-14-8-7(9(12)13)10-3-4-11-8/h3-4,6H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEOVHYJNAVDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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